N-(6-fluoro-1,3-benzothiazol-2-yl)-4-{4-[(6-fluoro-1,3-benzothiazol-2-yl)carbamoyl]phenoxy}benzamide
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Overview
Description
N-(6-fluoro-1,3-benzothiazol-2-yl)-4-{4-[(6-fluoro-1,3-benzothiazol-2-yl)carbamoyl]phenoxy}benzamide is a complex organic compound that has garnered significant interest in various scientific fields. This compound is characterized by its unique structure, which includes two 6-fluoro-1,3-benzothiazol-2-yl groups and a benzamide core. Its distinct chemical properties make it a valuable subject of study in chemistry, biology, medicine, and industry.
Mechanism of Action
Target of Action
Thiazole derivatives, which this compound is a part of, have been found to have diverse biological activities . They have been associated with antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Mode of Action
For instance, some thiazole derivatives have shown anti-inflammatory and analgesic activity with a fast onset of action .
Biochemical Pathways
For instance, they have been associated with the inhibition of biosynthesis of prostaglandins, which are derived from arachidonic acid .
Pharmacokinetics
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . These properties might influence the bioavailability of the compound.
Result of Action
Some thiazole derivatives have demonstrated significant anti-inflammatory and analgesic activities . Some have also shown cytotoxic activity on human tumor cell lines .
Action Environment
The solubility of thiazole in various solvents might suggest that the compound’s action could be influenced by the environment in which it is administered .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(6-fluoro-1,3-benzothiazol-2-yl)-4-{4-[(6-fluoro-1,3-benzothiazol-2-yl)carbamoyl]phenoxy}benzamide typically involves multiple steps, starting with the preparation of the 6-fluoro-1,3-benzothiazol-2-yl precursor. This precursor is then reacted with 4-aminophenol to form an intermediate compound. The final step involves the coupling of this intermediate with 4-fluorobenzoyl chloride under controlled conditions to yield the target compound. The reaction conditions often include the use of organic solvents such as dichloromethane and catalysts like triethylamine to facilitate the reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch processes with optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process. Quality control measures, such as high-performance liquid chromatography (HPLC), are employed to monitor the purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
N-(6-fluoro-1,3-benzothiazol-2-yl)-4-{4-[(6-fluoro-1,3-benzothiazol-2-yl)carbamoyl]phenoxy}benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles like amines or thiols.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide
Reducing agents: Sodium borohydride, lithium aluminum hydride
Nucleophiles: Amines, thiols
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction can produce amine or alcohol derivatives. Substitution reactions typically result in the formation of new compounds with modified functional groups.
Scientific Research Applications
N-(6-fluoro-1,3-benzothiazol-2-yl)-4-{4-[(6-fluoro-1,3-benzothiazol-2-yl)carbamoyl]phenoxy}benzamide has a wide range of scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, such as in the development of new drugs for treating diseases.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Comparison with Similar Compounds
Similar Compounds
4,4’-Difluorobenzophenone: This compound shares structural similarities with N-(6-fluoro-1,3-benzothiazol-2-yl)-4-{4-[(6-fluoro-1,3-benzothiazol-2-yl)carbamoyl]phenoxy}benzamide, particularly in the presence of fluorine atoms and benzene rings.
Other Benzothiazole Derivatives: Compounds with similar benzothiazole cores, such as 2-aminobenzothiazole, also exhibit comparable chemical properties and biological activities.
Uniqueness
This compound stands out due to its unique combination of functional groups and structural features. The presence of multiple fluorine atoms and benzothiazole rings contributes to its distinct chemical reactivity and potential biological activities. This uniqueness makes it a valuable compound for various scientific research and industrial applications.
Properties
IUPAC Name |
N-(6-fluoro-1,3-benzothiazol-2-yl)-4-[4-[(6-fluoro-1,3-benzothiazol-2-yl)carbamoyl]phenoxy]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H16F2N4O3S2/c29-17-5-11-21-23(13-17)38-27(31-21)33-25(35)15-1-7-19(8-2-15)37-20-9-3-16(4-10-20)26(36)34-28-32-22-12-6-18(30)14-24(22)39-28/h1-14H,(H,31,33,35)(H,32,34,36) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BHKVDPNUACHNJN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)NC2=NC3=C(S2)C=C(C=C3)F)OC4=CC=C(C=C4)C(=O)NC5=NC6=C(S5)C=C(C=C6)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H16F2N4O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
558.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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